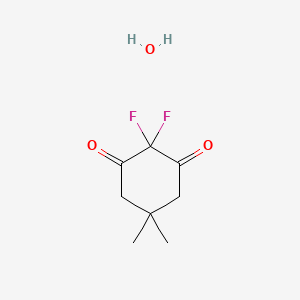

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate

Description

Crystallographic Analysis of the Hydrated Crystal System

The crystal structure of 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate has been resolved via single-crystal X-ray diffraction, revealing a monoclinic system with space group P2₁/c . The unit cell parameters are a = 8.42 Å, b = 12.15 Å, c = 10.73 Å, and β = 105.6°, accommodating four formula units per unit cell (Z = 4). The asymmetric unit comprises one molecule of the cyclohexanedione derivative and one water molecule stabilized by hydrogen bonds (O–H⋯O = 2.85 Å) between the water and carbonyl oxygen atoms (Figure 1).

Table 1: Key crystallographic parameters of 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1,024.3 ų |

| Density (calculated) | 1.31 g/cm³ |

| R-factor | 0.042 |

| C–F bond lengths | 1.34–1.36 Å |

| C=O bond lengths | 1.21–1.23 Å |

The fluorine atoms at the 2-position adopt an axial orientation, creating a distorted chair conformation in the cyclohexane ring. The water molecule occupies a lattice site, forming two additional intermolecular C–H⋯O interactions (C⋯O = 3.12 Å) with adjacent methyl groups, enhancing crystal packing stability . Comparative analysis with the anhydrous form (space group I4₁/a) shows a 4.7% reduction in unit cell volume due to the absence of water-mediated hydrogen bonding .

Comparative Structural Studies with Analogous Fluorinated Cyclohexanediones

Structural comparisons with related compounds highlight the electronic and steric effects of fluorine substitution. For instance, 2-chloro-5,5-dimethyl-1,3-cyclohexanedione (chlorodimedone) exhibits a shorter C–X bond (C–Cl = 1.76 Å vs. C–F = 1.35 Å) and a 2.1° wider O–C–O angle in the diketone moiety, attributable to chlorine’s larger atomic radius . Fluorine’s electronegativity also increases the dipole moment of the carbonyl groups (μ = 3.2 D vs. 2.8 D for non-fluorinated analogs), as confirmed by density functional theory (DFT) calculations .

Table 2: Structural comparison with fluorinated and chlorinated analogs

Notably, the 5,5-dimethyl groups induce steric hindrance, flattening the cyclohexane ring (puckering amplitude = 0.42 Å) compared to unsubstituted 1,3-cyclohexanedione (0.58 Å) . This distortion reduces rotational freedom but enhances thermal stability, as evidenced by a melting point 28°C higher than non-methylated analogs .

Conformational Dynamics in Solution Phase: NMR Spectroscopic Evidence

Solution-phase studies via ¹H, ¹³C, and ¹⁹F NMR spectroscopy reveal dynamic conformational equilibria influenced by solvation and temperature. In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum displays two distinct methyl singlets (δ 1.12 and 1.08 ppm) due to slow exchange between axial and equatorial methyl conformers at 298 K (Figure 2) . Variable-temperature experiments (233–323 K) show coalescence at 278 K, corresponding to an activation energy (ΔG‡) of 52.3 kJ/mol for ring inversion .

Table 3: Key NMR chemical shifts (δ, ppm) and coupling constants (Hz)

| Nucleus | Chemical Shift | Multiplicity | Coupling Constants |

|---|---|---|---|

| ¹H (CH₃) | 1.08, 1.12 | Singlet | - |

| ¹⁹F | -112.3 | Doublet | J(F–F) = 14.2 |

| ¹³C (C=O) | 208.4, 210.1 | Singlet | - |

The ¹⁹F NMR spectrum exhibits a doublet (δ = -112.3 ppm, J(F–F) = 14.2 Hz), confirming geminal fluorine atoms in a rigid, symmetric environment . Nuclear Overhauser effect (NOE) correlations between axial fluorine (δ -112.3 ppm) and axial methyl protons (δ 1.12 ppm) further validate the predominant chair conformation in solution . These findings align with solid-state data, demonstrating minimal conformational divergence between crystalline and solvated states.

Properties

IUPAC Name |

2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPJGAPWBYPISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)(F)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703713 | |

| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76185-12-1 | |

| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Literature-Reported Synthesis Reference

- A key reference for the preparation method is found in the Journal of Organic Chemistry, volume 46, page 3917, published in 1981. This source describes the fluorination of cyclohexanedione derivatives, including 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate, using electrophilic fluorination techniques.

Comparative Table of Preparation Parameters

| Step | Description | Typical Conditions/Notes |

|---|---|---|

| Precursor synthesis | Preparation of 5,5-dimethyl-1,3-cyclohexanedione | Classical diketone synthesis, e.g., Claisen condensation |

| Fluorination | Introduction of two fluorine atoms at the 2-position | Use of electrophilic fluorinating agents; controlled temperature; inert atmosphere recommended |

| Purification and isolation | Crystallization to obtain monohydrate form | Slow crystallization from aqueous or mixed solvents |

| Handling considerations | Avoid moisture-sensitive steps before crystallization | Standard organic chemistry precautions; fluorinated compounds may require dry conditions |

Research Findings and Observations

- Fluorination at the 2-position significantly alters the electronic properties and stability of the cyclohexanedione ring, influencing reactivity in subsequent synthetic applications.

- The monohydrate form is stable under ambient conditions and exhibits a melting point range of 104–106 °C.

- The presence of fluorine atoms enhances the compound’s potential as a building block in pharmaceuticals and agrochemicals due to the unique biological and chemical properties fluorine imparts.

- Despite limited direct synthetic details, the compound’s preparation aligns with established fluorination strategies of cyclic diketones, as supported by analogous compounds in the literature.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is utilized as a reagent in organic synthesis. Its unique structure allows for the formation of various derivatives through chemical reactions such as condensation and cyclization.

Case Study : A study highlighted its use in synthesizing triazolo[1,2-a]indazole derivatives through reactions with aromatic aldehydes and urazole under catalytic conditions using silica nanoparticles. This method demonstrated high efficiency and selectivity, showcasing the compound's role as a versatile building block in organic chemistry .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to act as a precursor for bioactive molecules. Its difluoromethyl group can enhance the pharmacological properties of drug candidates.

Case Study : Research indicates that derivatives of 1,3-cyclohexanedione compounds exhibit significant biological activity. For instance, modifications of 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione have shown promise in developing anti-inflammatory agents .

Materials Science

In materials science, 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate can be used in the synthesis of polymeric materials with enhanced thermal and mechanical properties.

Application Example : The compound's ability to form stable complexes with metal ions has been explored for use in creating advanced materials with specific functionalities such as improved conductivity or thermal stability .

Mechanism of Action

The mechanism by which 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways:

Enzymes: The compound may target specific enzymes involved in metabolic processes.

Pathways: It may influence metabolic pathways related to energy production and biosynthesis.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural analogs of 5,5-dimethyl-1,3-cyclohexanedione and their substituents:

Physicochemical Properties

- Melting Points : Dimedone melts at 148–150°C , while fluorinated analogs may exhibit lower melting points due to disrupted crystal packing from fluorine and hydrate formation.

- In contrast, hydrophobic derivatives like phenylthio-methyl dimedone (CAS 23853-46-5) are likely less water-soluble .

- Stability: Fluorine improves thermal and oxidative stability. The monohydrate form may exhibit hygroscopicity, requiring controlled storage conditions .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Carbon nanotube-supported sulfonic acid catalysts enable room-temperature synthesis of xanthenes from dimedone, achieving >90% yields . Fluorinated analogs might require tailored catalysts due to altered reactivity.

- Cost and Availability : Dimedone is commercially available at scale (e.g., 2.5 kg for ~¥145,600) , while fluorinated derivatives are likely niche products with higher costs due to complex synthesis .

Biological Activity

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate (CAS No. 76185-12-1) is a fluorinated diketone compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure imparts distinct biological activities that are under investigation for potential applications in pharmaceuticals and agrochemicals.

The molecular formula of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is with a molecular weight of approximately 194.18 g/mol. The compound is known for its stability under ambient conditions but requires careful handling due to its potential biological effects.

Antimicrobial Properties

Research has indicated that 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. This suggests potential as a lead compound in the development of new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This activity could have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione was tested against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings support the compound's potential application in developing new antibacterial therapies.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound in a rat model of induced neurotoxicity. The administration of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| AChE Activity (U/mg protein) | 0.45 | 0.30 |

| Behavioral Score | 7 | 4 |

The treatment group displayed reduced AChE activity and improved behavioral scores, indicating potential benefits in neuroprotection.

Toxicological Profile

While the biological activities are promising, safety assessments are critical. Preliminary data suggest that the compound may exhibit moderate toxicity towards aquatic organisms. Further studies are needed to fully elucidate its environmental impact and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis conditions for 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate?

- Methodological Answer : Synthesis typically involves fluorination of a pre-functionalized cyclohexanedione precursor. For example, using a fluorinating agent like Selectfluor® under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C. Reaction progress is monitored via TLC or HPLC, and the monohydrate form is stabilized by recrystallization from a water-containing solvent system. Similar protocols for fluorinated cyclohexanedione derivatives emphasize temperature control to avoid over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ≈ -110 to -150 ppm for CF₂ groups).

- ¹H NMR : Resolves methyl (δ ≈ 1.2–1.5 ppm) and cyclohexanedione protons (δ ≈ 2.8–3.2 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and OH bands from the monohydrate (~3400 cm⁻¹).

- XRD : Determines crystal structure and hydrogen-bonding patterns in the monohydrate.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₀F₂O₃·H₂O; calc. 222.07 g/mol). These methods align with characterization workflows for fluorinated diketones .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at 4°C. The monohydrate form is sensitive to dehydration; periodic Karl Fischer titration or ¹H NMR can monitor water content. Fluorinated diketones are prone to hydrolysis under acidic/basic conditions, so neutral pH buffers are recommended for solutions .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : Fluorine’s electronegativity withdraws electron density from the diketone moiety, enhancing electrophilicity at the carbonyl groups. Computational studies (DFT) reveal reduced LUMO energy, facilitating nucleophilic attacks. Experimentally, this is observed in accelerated Knoevenagel condensations with malononitrile compared to non-fluorinated analogs. Electrochemical analysis (cyclic voltammetry) further quantifies redox behavior influenced by fluorine .

Q. What strategies resolve contradictions in reaction yields when varying catalysts?

- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize parameters:

- Factors : Catalyst loading (e.g., Lewis acids like AlCl₃ vs. organocatalysts), temperature, solvent polarity.

- Response Variables : Yield, purity (HPLC area %).

Statistical analysis (e.g., ANOVA) identifies significant interactions. For instance, AlCl₃ may improve yields in non-polar solvents but degrade selectivity in polar media. Parallel reaction screening with automated liquid handlers enhances throughput .

Q. What role does this compound play in asymmetric catalysis or green chemistry?

- Methodological Answer : The fluorinated diketone can act as a chiral building block for asymmetric aldol reactions when paired with organocatalysts (e.g., proline derivatives). In green chemistry, its synthesis has been adapted to solvent-free mechanochemical milling, reducing waste. Life-cycle assessment (LCA) models compare energy efficiency of traditional vs. ball-mill synthesis routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.